molecular formula C20H28N4O3 B10986183 5-(2-methylpropyl)-N-{3-[2-(morpholin-4-yl)ethoxy]phenyl}-1H-pyrazole-3-carboxamide

5-(2-methylpropyl)-N-{3-[2-(morpholin-4-yl)ethoxy]phenyl}-1H-pyrazole-3-carboxamide

Cat. No.: B10986183
M. Wt: 372.5 g/mol
InChI Key: AHISFQXVJLKUOZ-UHFFFAOYSA-N
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Description

5-(2-methylpropyl)-N-{3-[2-(morpholin-4-yl)ethoxy]phenyl}-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole core, which is a five-membered ring containing two nitrogen atoms, and is substituted with a carboxamide group, a phenyl ring, and a morpholine moiety.

Preparation Methods

The synthesis of 5-(2-methylpropyl)-N-{3-[2-(morpholin-4-yl)ethoxy]phenyl}-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole core, followed by the introduction of the carboxamide group and the phenyl ring. The morpholine moiety is then attached via an ethoxy linker. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and automated reactors to ensure consistency and efficiency.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The phenyl ring and the morpholine moiety can be oxidized under specific conditions, leading to the formation of hydroxylated or ketone derivatives.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for the introduction of different substituents. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and catalysts like palladium on carbon (Pd/C). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(2-methylpropyl)-N-{3-[2-(morpholin-4-yl)ethoxy]phenyl}-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(2-methylpropyl)-N-{3-[2-(morpholin-4-yl)ethoxy]phenyl}-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

When compared to similar compounds, 5-(2-methylpropyl)-N-{3-[2-(morpholin-4-yl)ethoxy]phenyl}-1H-pyrazole-3-carboxamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:

    6-ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine: Known for its herbicidal activity.

    5-ethyl-4-methyl-N-[4-(2S)-morpholin-2-yl]phenyl-1H-pyrazole-3-carboxamide: Used in pharmaceutical compositions. These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the versatility and uniqueness of this compound.

Properties

Molecular Formula

C20H28N4O3

Molecular Weight

372.5 g/mol

IUPAC Name

5-(2-methylpropyl)-N-[3-(2-morpholin-4-ylethoxy)phenyl]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C20H28N4O3/c1-15(2)12-17-14-19(23-22-17)20(25)21-16-4-3-5-18(13-16)27-11-8-24-6-9-26-10-7-24/h3-5,13-15H,6-12H2,1-2H3,(H,21,25)(H,22,23)

InChI Key

AHISFQXVJLKUOZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC(=NN1)C(=O)NC2=CC(=CC=C2)OCCN3CCOCC3

Origin of Product

United States

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